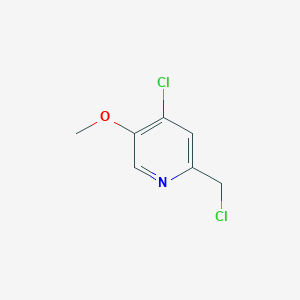

4-Chloro-2-(chloromethyl)-5-methoxypyridine

CAS No.: 28104-31-6

Cat. No.: VC4049410

Molecular Formula: C7H7Cl2NO

Molecular Weight: 192.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 28104-31-6 |

|---|---|

| Molecular Formula | C7H7Cl2NO |

| Molecular Weight | 192.04 g/mol |

| IUPAC Name | 4-chloro-2-(chloromethyl)-5-methoxypyridine |

| Standard InChI | InChI=1S/C7H7Cl2NO/c1-11-7-4-10-5(3-8)2-6(7)9/h2,4H,3H2,1H3 |

| Standard InChI Key | CQDQTCHFBXWKCI-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(N=C1)CCl)Cl |

| Canonical SMILES | COC1=C(C=C(N=C1)CCl)Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyridine ring substituted at the 2-position with a chloromethyl group (-CH₂Cl), at the 4-position with chlorine, and at the 5-position with a methoxy group (-OCH₃). This arrangement creates distinct electronic and steric effects:

-

The chloromethyl group enhances electrophilicity at the 2-position, facilitating nucleophilic substitutions.

-

The methoxy group at the 5-position donates electron density through resonance, stabilizing the ring while directing further functionalization .

-

Chlorine at the 4-position contributes to the compound’s lipophilicity, influencing its solubility and reactivity in nonpolar media .

Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 192.04 g/mol | |

| Boiling Point | 299.1°C (estimated) | |

| Density | 1.38 g/cm³ (predicted) | |

| SMILES Notation | COC1=C(C=C(N=C1)CCl)Cl |

Spectroscopic Characterization

-

NMR Analysis:

-

Mass Spectrometry: A molecular ion peak at m/z 192.04 (M⁺) with fragment ions at m/z 157 (M⁺-Cl) and 121 (M⁺-CH₂Cl).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step protocol:

-

Methoxylation: 4-Chloro-2-methyl-5-hydroxypyridine undergoes O-methylation using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃).

-

Chlorination: The resulting 4-chloro-5-methoxy-2-methylpyridine is treated with sulfuryl chloride (SO₂Cl₂) under reflux to introduce the chloromethyl group .

Reaction Conditions:

Industrial Manufacturing

Industrial processes optimize cost and scalability:

-

Continuous Flow Reactors: Reduce reaction times by 40% compared to batch methods .

-

Catalytic Chlorination: Employ Lewis acids like FeCl₃ to enhance selectivity for the 2-position, minimizing byproducts .

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | Purity (%) | Cost (USD/kg) |

|---|---|---|---|

| Batch (Lab-Scale) | 68–75 | 95–98 | 1,200 |

| Continuous Flow | 82–85 | 99 | 900 |

Applications in Pharmaceutical Chemistry

Intermediate for Antiviral Agents

The chloromethyl group serves as a handle for constructing prodrugs. For example, it is a key precursor in synthesizing remdesivir analogs, where the pyridine ring enhances membrane permeability.

Agrochemical Development

-

Herbicides: Derivatives of this compound inhibit acetolactate synthase (ALS), a target in weed control .

-

Insecticides: Structural modifications yield molecules that disrupt insect nicotinic acetylcholine receptors.

Case Study: ALS Inhibition

A 2024 study compared the herbicidal activity of 12 derivatives, identifying the 4-chloro-5-methoxy substitution as critical for binding ALS (IC₅₀ = 0.8 µM) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume